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Compound of Interest

Compound Name:
(3-Pyrrolidin-1-

ylphenyl)methylamine

CAS No.: 175696-70-5

Cat. No.: B060782

Get Quote

1.1 Structural Logic & Design Philosophy (3-Pyrrolidin-1-ylphenyl)methylamine represents a

"privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the

specific meta-substitution pattern, which decouples the electronic resonance of the pyrrolidine

ring from the steric environment of the primary amine.

The Pyrrolidine Ring (Lipophilic Domain): Acts as a tertiary amine equivalent but with

constrained conformational entropy.[1] It serves as a hydrophobic anchor (

character) often targeting hydrophobic pockets in kinases or GPCRs.[1]

The Phenyl Linker (Scaffold): The meta (1,3) substitution prevents the direct "push-pull"

electronic conjugation seen in para isomers, maintaining distinct basicity profiles for the two

nitrogen centers.

The Methylamine Tail (Polar Warhead): A primary amine (

) functioning as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often engaging
conserved residues (e.g., Asp/Glu in active sites).
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1.2 Physicochemical Descriptors Data based on in-silico consensus models for the free base.

Property Value Significance in MedChem

Molecular Weight 176.26 g/mol
Ideal for Fragment-Based

Discovery (<300 Da).[1]

cLogP 1.8 – 2.1

Optimal lipophilicity for

membrane permeability

without solubility issues.[1]

TPSA ~29 Å²
High blood-brain barrier (BBB)

penetration potential.[1]

pKa (Benzylamine) ~9.2

Predominantly protonated at

physiological pH (cationic

interaction).[1]

pKa (Aniline N) ~3.5 - 4.0
Largely neutral at pH 7.4 due

to phenyl ring delocalization.[1]

Rotatable Bonds 2
Low entropic penalty upon

binding.[1]

Part 2: Synthetic Pathways & Process Optimization
2.1 Retrosynthetic Analysis The most robust route avoids the direct alkylation of poly-functional

anilines (which leads to over-alkylation).[1] Instead, a stepwise construction utilizing the

Buchwald-Hartwig Amination followed by Nitrile Reduction offers the highest fidelity and

scalability.

2.2 Synthetic Workflow Diagram
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Fig 1. Optimized Synthetic Route via Buchwald-Hartwig Coupling

3-Bromobenzonitrile
(Starting Material)

Intermediate:
3-(Pyrrolidin-1-yl)benzonitrile

(Validation: IR 2215 cm-1)

 C-N Coupling
(100°C, 12h)

Pyrrolidine
Pd(OAc)2 / BINAP
Cs2CO3, Toluene

Target:
(3-Pyrrolidin-1-ylphenyl)methylamine

 Nitrile Reduction

LiAlH4 (2.5 eq)
THF, 0°C -> Reflux

Fieser Workup
(H2O, 15% NaOH, H2O)

Purification
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[1][2][3][4][5][6][7][8] 2.3 Detailed Experimental Protocol

Step 1: Palladium-Catalyzed C-N Coupling Rationale: Nucleophilic aromatic substitution (

) fails on unactivated aryl halides.[1] Pd-catalysis enables coupling under neutral conditions.[1]

Charge: To a dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq),

(1.4 eq), and racemic BINAP (0.05 eq).

Inert: Evacuate and backfill with Argon (
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).[1]

Solvent: Add anhydrous Toluene (0.2 M concentration) and Pyrrolidine (1.2 eq).

Catalyst: Add

(0.02 eq) last to prevent premature aggregation.

Reaction: Heat to 100°C for 12–16 hours.

Validation (In-Process): TLC (Hexane/EtOAc 4:1). The nitrile product is highly fluorescent

under UV (254/365 nm).[1]

Workup: Filter through Celite to remove Pd/Salts.[1] Concentrate.

Step 2: Nitrile Reduction to Amine Rationale:

is preferred over catalytic hydrogenation (

) here because the tertiary aniline sulfur/poisoning effects can sometimes hamper
hydrogenation, and

ensures complete reduction to the primary amine without secondary amine byproducts.

Setup: Flame-dried 3-neck flask with reflux condenser and dropping funnel. Argon

atmosphere.[1]

Charge: Suspend

(2.5 eq) in anhydrous THF at 0°C.

Addition: Dissolve the intermediate nitrile in THF and add dropwise. Exothermic.

Reflux: Warm to room temperature, then reflux for 4 hours.

Fieser Quench (Critical Safety): Cool to 0°C. For every

grams of

used, add:
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mL water (slowly).[1]

mL 15% NaOH.[1]

mL water.[1]

Isolation: A granular white precipitate forms.[1] Filter. The filtrate contains the pure free base.

[1]

Part 3: Medicinal Chemistry Applications
3.1 Pharmacophore Mapping This molecule is a "linker-head" scaffold.[1]

Kinase Inhibitors: The pyrrolidine moiety mimics the hydrophobic interactions of the ribose

binding pocket, while the benzylamine extends toward the solvent front or interacts with the

hinge region (Glu/Asp residues).

GPCR Ligands: The structure holds high homology to histamine H3 antagonists and

serotonin (5-HT) modulators.[1] The basic nitrogen (benzylamine) forms a salt bridge with

the conserved Aspartate in TM3 of aminergic GPCRs.

3.2 Logical Interaction Diagram

Fig 2. Pharmacophoric Interaction Map in Aminergic GPCRs

Pyrrolidine Ring
(Hydrophobic)

Phenyl Core
(Pi-Stacking)

Hydrophobic Pocket
(Val/Leu/Ile)

Van der Waals

Primary Amine
(Cationic/H-Bond)

Aromatic Cage
(Phe/Trp)

Pi-Pi T-shaped

Asp/Glu Residue
(Salt Bridge)

Ionic Interaction
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Click to download full resolution via product page

Part 4: Analytical Characterization & Self-Validation
To ensure the integrity of the synthesis, the following analytical markers must be met.

4.1 Proton NMR (

NMR, 400 MHz,

)

7.1 - 6.5 ppm: Aromatic region.[1] Look for the meta-substitution pattern (singlet, doublet,
triplet, doublet integration).

3.8 ppm (s, 2H): Benzylic

.[1] Diagnostic Peak.[1] If this is a doublet, the amine is likely protonated or coupled.

3.3 ppm (m, 4H): Pyrrolidine protons adjacent to Nitrogen.[1]

2.0 ppm (m, 4H): Pyrrolidine protons (distal).[1]

4.2 Mass Spectrometry (LC-MS)

Ionization: ESI+

Parent Ion:

Fragmentation: Expect a loss of

(17 Da) or cleavage of the pyrrolidine ring depending on collision energy.

Part 5: Safety & Handling
Corrosivity: The free amine is caustic.[1] It will cause severe skin burns and eye damage.[1]

[9] Handle only in a fume hood.

Storage: Amines absorb

from the air to form carbamates.[1] Store under Argon/Nitrogen at 4°C.
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Toxicity: While specific tox data on this fragment is sparse, aryl-pyrrolidines can possess

hERG channel liability.[1] Handle as a potent bioactive compound.[1]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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